Home > Products > Screening Compounds P88725 > IRAK-1/4 Inhibitor
IRAK-1/4 Inhibitor - 509093-47-4

IRAK-1/4 Inhibitor

Catalog Number: EVT-271918
CAS Number: 509093-47-4
Molecular Formula: C20H21N5O4
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

IRAK-1/4 Inhibitor I is a chemical compound used in scientific research to selectively inhibit the activity of IRAK-1 and IRAK-4, two kinases involved in the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) signaling pathways. [, , , , , , , , , , , ] These pathways play crucial roles in the innate immune response by triggering the production of inflammatory cytokines upon recognition of pathogen-associated molecular patterns (PAMPs). [, , , , , , , , , , , ] By inhibiting IRAK-1 and IRAK-4, this compound allows researchers to study the specific roles of these kinases in inflammatory processes and explore their potential as therapeutic targets for diseases associated with dysregulated inflammation. [, , , , , , , , , , , ]

Lipopolysaccharide (LPS)

  • Compound Description: Lipopolysaccharide (LPS) is a large molecule found in the outer membrane of Gram-negative bacteria. It is a potent activator of the innate immune system, triggering a strong inflammatory response through the Toll-like receptor 4 (TLR4) pathway. [, , , ]
  • Relevance: LPS is a key activator of the TLR4 signaling pathway, which involves IRAK-1/4. Research demonstrates that IRAK-1/4 Inhibitor I blocks LPS-induced activation of NF-κB and subsequent production of inflammatory cytokines like IL-8 in intestinal epithelial cells. This suggests that IRAK-1/4 Inhibitor I exerts its anti-inflammatory effects by interfering with the TLR4 pathway upstream of IRAK-1/4, ultimately counteracting the effects of LPS. [, ]

Tumor Necrosis Factor-α (TNF-α)

  • Compound Description: Tumor necrosis factor-α (TNF-α) is a cytokine involved in systemic inflammation and acute phase reactions. It is produced mainly by activated macrophages and plays a role in various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. []
  • Relevance: Similar to LPS, TNF-α activates inflammatory pathways. Research shows that BmKDfsin3, a scorpion defensin, inhibits the activation of p38 MAPK in cells stimulated by TNF-α. This is relevant because IRAK-1/4 Inhibitor I also acts on the same signaling pathway. Both compounds target different points within the inflammatory cascade, highlighting potential alternative therapeutic avenues for inflammatory diseases. []
  • Compound Description: Interleukin-1β (IL-1β) is a pro-inflammatory cytokine primarily produced by activated macrophages. It is a potent mediator of inflammation, fever, and tissue damage, contributing to the pathogenesis of various diseases. [, , , ]
  • Relevance: IL-1β is a key mediator of inflammation, and its production is influenced by the TLR signaling pathway. Studies show that IRAK-1/4 Inhibitor I can reduce IL-1β-induced production of MCP-1 and interleukin-6 by astrocytes, highlighting its anti-inflammatory effects within the brain. Additionally, research indicates that dual inhibition of both Rip2 and IRAK-1/4 is more effective in decreasing IL-1β production in sarcoidosis, suggesting potential therapeutic synergy between these targets. [, , ]
  • Compound Description: Interleukin-6 (IL-6) is a pleiotropic cytokine with both pro- and anti-inflammatory properties depending on the context. It plays a role in various physiological and pathological processes, including immune regulation, inflammation, and hematopoiesis. [, ]
  • Relevance: IL-6 is another key inflammatory cytokine regulated by the pathways targeted by IRAK-1/4 Inhibitor I. The ability of IRAK-1/4 Inhibitor I to reduce IL-1β-induced IL-6 production by astrocytes [] further highlights its anti-inflammatory effects within the brain. Additionally, the finding that dual inhibition of Rip2 and IRAK-1/4 reduces IL-6 production in sarcoidosis [] suggests a potential interplay between these pathways in regulating inflammation.

Monocyte Chemotactic Protein-1 (MCP-1)

  • Compound Description: Monocyte chemotactic protein-1 (MCP-1), also known as CCL2, is a chemokine that recruits monocytes, macrophages, and other immune cells to sites of inflammation. It plays a crucial role in various inflammatory and immune responses. []
  • Relevance: MCP-1 is a downstream mediator of inflammation, and its production is influenced by the activity of IRAK-1/4. Research demonstrates that IRAK-1/4 Inhibitor I reduces LPS-induced MCP-1 secretion by microglia, highlighting its ability to modulate the inflammatory response in the central nervous system. This suggests that IRAK-1/4 Inhibitor I may have therapeutic potential in neurological conditions characterized by inflammation. []

Amyloid-β (Aβ)

  • Compound Description: Amyloid-β (Aβ) is a peptide that forms aggregates in the brains of Alzheimer's disease patients. These aggregates, known as amyloid plaques, are a hallmark of the disease and contribute to neuronal damage and inflammation. []
  • Relevance: While not directly inhibiting Aβ, the research highlights a crucial distinction for IRAK-1/4 Inhibitor I. While it effectively reduces pro-inflammatory cytokine production in the presence of Aβ, it does not affect Aβ uptake by glial cells. [] This selective action suggests that IRAK-1/4 Inhibitor I may offer therapeutic benefits in Alzheimer's disease by dampening the inflammatory response without interfering with the clearance of Aβ plaques.

Muramyldipeptide (MDP)

  • Compound Description: Muramyldipeptide (MDP) is a component of bacterial cell walls that acts as an agonist for the intracellular pattern recognition receptor Nod2. It is involved in activating the innate immune response to bacterial infections. []
  • Relevance: While not directly interacting with IRAK-1/4 Inhibitor I, MDP is important because it enhances the IL-23 production induced by S. pneumoniae, which is mediated by TLR2 activation. This finding highlights the complex interplay between different pathogen recognition receptors in regulating the immune response. It also suggests that targeting multiple pathways, such as TLR2 and Nod2, might be a more effective strategy for controlling inflammation in infectious diseases. []

Dextran Sodium Sulfate (DSS)

  • Compound Description: Dextran sodium sulfate (DSS) is a chemical used to induce colitis in animal models, mimicking the characteristics of inflammatory bowel disease (IBD) in humans. It causes damage to the intestinal epithelium, leading to inflammation and ulceration. []
  • Relevance: DSS-induced colitis models are widely used to study the mechanisms of intestinal inflammation. While IRAK-1/4 Inhibitor I was not directly tested in the DSS model described, the research showing DSS acts through an ROS-Hsp27-IKKβ pathway, distinct from the TLR4 pathway, [] provides valuable context. This distinction is crucial, as it suggests that IRAK-1/4 Inhibitor I might not be effective in all models of colitis and that the specific mechanisms driving inflammation in different IBD subtypes should be considered for targeted therapy.

Pioglitazone

  • Compound Description: Pioglitazone belongs to a class of drugs called thiazolidinediones, primarily used to treat type 2 diabetes. It improves insulin sensitivity but has limitations due to side effects. []
  • Compound Description: ODN 2006 is a synthetic oligodeoxynucleotide that acts as a TLR9 agonist. TLR9 recognizes bacterial DNA and plays a role in innate immunity. []
  • Relevance: While not directly interacting with IRAK-1/4 Inhibitor I, ODN 2006 is used in research on CLL to stimulate TLR9 signaling. Findings show that both TLR9 and BCR signaling can induce telomerase activity, a crucial factor for cancer cell survival. The study further demonstrates that IRAK-1/4 Inhibitor I can downregulate telomerase activity induced by TLR9 activation alone or in combination with BCR stimulation. [] This highlights the potential of IRAK-1/4 inhibitors as therapeutic agents for CLL, particularly in cases where TLR9 signaling contributes to disease progression.
Synthesis Analysis

The synthesis of IRAK-1-4 Inhibitor I involves several steps, typically starting from commercially available precursors. While specific synthetic routes for this compound may not be extensively detailed in the literature, it is generally derived from initial hits identified through high-throughput screening against IRAK-4. The synthesis process likely includes:

  1. Selection of Precursors: Starting materials are chosen based on structural features conducive to binding within the ATP-binding pocket of the kinases.
  2. Chemical Modifications: Various chemical modifications are performed to enhance potency and selectivity for IRAK-1 over IRAK-4.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological assays.

The synthesis parameters, such as reaction temperatures, solvent choices, and reaction times, can significantly influence the yield and potency of the final product.

Molecular Structure Analysis

IRAK-1-4 Inhibitor I possesses a complex molecular structure characterized by its ability to engage with the ATP-binding sites of both IRAK-1 and IRAK-4. Key features include:

  • Benzimidazole Core: This structural motif is common among kinase inhibitors, providing a rigid framework that facilitates π–π stacking interactions with the gatekeeper residue.
  • Functional Groups: The presence of various functional groups enhances solubility and binding affinity. For example, the N-ethylenemorpholine moiety contributes to its potency by optimizing interactions within the binding pocket.

The molecular formula and specific stereochemistry details are typically elucidated through techniques such as X-ray crystallography or NMR spectroscopy, allowing researchers to visualize how the compound interacts at a molecular level with its targets.

Chemical Reactions Analysis

The primary chemical reactions involving IRAK-1-4 Inhibitor I include:

  1. Covalent Binding: The inhibitor forms covalent bonds with cysteine residues within the active sites of IRAK-1 and IRAK-4, which is critical for its mechanism of action.
  2. Competitive Inhibition: It competes with ATP for binding at the active site, effectively blocking kinase activity.

These reactions are essential for understanding how the compound exerts its pharmacological effects and can be studied using techniques such as mass spectrometry to confirm binding events.

Mechanism of Action

The mechanism of action for IRAK-1-4 Inhibitor I involves:

  1. Binding to Kinase Domains: Upon administration, the inhibitor binds selectively to the ATP-binding site of both IRAK-1 and IRAK-4.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents the phosphorylation of downstream substrates that are critical for signaling pathways leading to inflammation and immune response activation.
  3. Impact on Cytokine Production: The inhibition results in reduced levels of pro-inflammatory cytokines, which are pivotal in various inflammatory conditions and cancers.

This mechanism has been validated through biochemical assays demonstrating decreased activity in cell lines expressing these kinases .

Physical and Chemical Properties Analysis

IRAK-1-4 Inhibitor I exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide (DMSO), allowing for easy preparation of stock solutions for experimental use.
  • Stability: It shows stability under physiological conditions but may require careful handling to avoid degradation.

Characterization studies often reveal additional properties such as melting point, spectral data (UV/Vis, NMR), and stability profiles under various conditions.

Applications

The applications of IRAK-1-4 Inhibitor I are diverse and significant:

  1. Research Tool: It serves as a valuable tool in research settings to dissect signaling pathways involving IRAK kinases, particularly in studies focused on inflammation and immune responses.
  2. Therapeutic Potential: Given its role in modulating inflammatory pathways, there is potential for development into therapeutic agents aimed at treating conditions like rheumatoid arthritis, certain cancers, and other inflammatory diseases.
  3. Combination Therapies: Studies suggest that co-treatment with other inhibitors (e.g., Bruton's tyrosine kinase inhibitors) may enhance therapeutic efficacy against malignancies characterized by aberrant signaling through these pathways .

Properties

CAS Number

509093-47-4

Product Name

IRAK-1-4 Inhibitor I

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide

Molecular Formula

C20H21N5O4

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26)

InChI Key

QTCFYQHZJIIHBS-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

IRAK-1/4 Inhibitor

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.